molecular formula C14H19ClN2O4 B567540 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride CAS No. 1219153-60-2

1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride

Cat. No.: B567540
CAS No.: 1219153-60-2
M. Wt: 314.766
InChI Key: KBTDRWBNFLCGPG-UHFFFAOYSA-N
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Description

“1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride” is a chemical compound with the CAS Number: 1217471-97-0. It has a molecular weight of 314.77 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C . It is a solid substance .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H18N2O4.ClH/c1-19-13(17)12-9-16(8-7-15-12)14(18)20-10-11-5-3-2-4-6-11;/h2-6,12,15H,7-10H2,1H3;1H/t12-;/m0./s1 . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the stereochemistry.


Physical and Chemical Properties Analysis

The compound is a solid and is stored at temperatures between 2-8°C in an inert atmosphere . It has a molecular weight of 314.77 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods : Piperazine derivatives, including 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride, are synthesized through various chemical reactions. For example, 1-methyl-4-(alkoxyphenyl thiocarbamyl) piperazines are synthesized from 1-methyl piperazine and corresponding alkoxyphenyl isothiocyanates in ethereal solution (Tung, 1957).

Biological and Pharmacological Activities

  • Antibacterial Activities : Piperazine derivatives have shown potential as antibacterial agents. Novel 1,4-disubstituted piperazines have been evaluated for their antibacterial activities against drug-resistant strains of Staphylococcus aureus (Shroff et al., 2022).
  • Anti-HIV Activities : Certain 1,4-disubstituted piperidine/piperazine derivatives have been studied for their in vitro activities against HIV-1 infection, demonstrating potent anti-HIV-1 activities (Dong et al., 2012).

Optical and Chemical Properties

  • Luminescent Properties : Piperazine substituted naphthalimide model compounds exhibit fluorescence quantum yields, indicating potential use in pH probes and photo-induced electron transfer applications (Gan et al., 2003).

Chemotherapeutic Activity

  • Potential Against Schistosomiasis : Piperazines have been prepared for screening their chemotherapeutic activity toward Schistosomiasis Japonica in experimentally infected animals (Wen, 1958).

Other Applications

  • Binding Dynamics Studies : The binding characteristics of piperazine derivatives to bovine serum albumin (BSA) have been studied, which is important for understanding the pharmacokinetic mechanism of drugs (Karthikeyan et al., 2015).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

Mechanism of Action

Target of Action

It is known that piperazine derivatives often interact with gaba receptors .

Pharmacokinetics

The compound is also predicted to be soluble .

Action Environment

The compound is recommended to be stored under an inert atmosphere (nitrogen or Argon) at 2-8°C . This suggests that the compound’s action, efficacy, and stability could be influenced by environmental factors such as temperature and atmospheric conditions.

Biochemical Analysis

Biochemical Properties

1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with proteases, which are enzymes that break down proteins into smaller peptides or amino acids. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, thereby inhibiting its activity . Additionally, this compound can interact with transport proteins, affecting the transport of other molecules across cellular membranes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Furthermore, this compound can alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity . For instance, the compound can inhibit the activity of certain proteases by binding to their active sites . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under inert atmosphere and at temperatures between 2-8°C . Prolonged exposure to higher temperatures or reactive environments can lead to its degradation, affecting its efficacy and potency . Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular processes, although these effects may diminish over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, the compound may exhibit toxic or adverse effects, such as cellular damage or disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other metabolites . The compound can affect metabolic flux by altering the activity of key enzymes involved in metabolic pathways . For example, it can inhibit the activity of enzymes involved in amino acid metabolism, leading to changes in metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, the compound can be transported across cellular membranes by specific transport proteins, affecting its intracellular concentration and distribution .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it can localize to the mitochondria, where it may affect mitochondrial function and energy metabolism .

Properties

IUPAC Name

1-O-benzyl 3-O-methyl piperazine-1,3-dicarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4.ClH/c1-19-13(17)12-9-16(8-7-15-12)14(18)20-10-11-5-3-2-4-6-11;/h2-6,12,15H,7-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBTDRWBNFLCGPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(CCN1)C(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70662614
Record name 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219153-60-2
Record name 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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